Cbz-NH-PEG6-C2-acid

説明

特性

IUPAC Name |

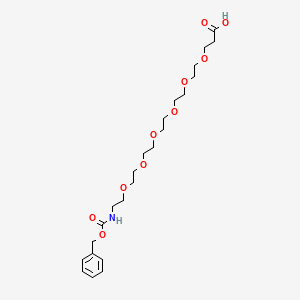

3-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO10/c25-22(26)6-8-28-10-12-30-14-16-32-18-19-33-17-15-31-13-11-29-9-7-24-23(27)34-20-21-4-2-1-3-5-21/h1-5H,6-20H2,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAOJWRYJPALAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701149915 |

Source

|

| Record name | 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 1-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334177-80-8 |

Source

|

| Record name | 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 1-(phenylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334177-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 1-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cbz-NH-PEG6-C2-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Cbz-NH-PEG6-C2-acid, a heterobifunctional linker critical in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines its physicochemical characteristics, provides representative experimental protocols for its characterization, and illustrates its role in relevant biochemical pathways.

Core Chemical Properties

This compound is a well-defined, monodisperse polyethylene glycol (PEG) linker. It features a carboxybenzyl (Cbz) protected amine at one terminus and a carboxylic acid at the other, separated by a six-unit PEG chain. This structure provides a hydrophilic spacer, crucial for modulating the solubility and pharmacokinetic properties of the molecules it connects.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below, compiled from various chemical supplier technical data sheets.

| Property | Value | Source |

| CAS Number | 1334177-80-8 | [1][2] |

| Molecular Formula | C₂₃H₃₇NO₁₀ | [1][2] |

| Molecular Weight | 487.54 g/mol | [2] |

| Purity | Typically >95% or >98% | [2] |

| Appearance | Colorless to light yellow liquid or semi-solid | |

| IUPAC Name | 3-oxo-1-phenyl-2,7,10,13,16,19,22-heptaoxa-4-azapentacosan-25-oic acid | [3] |

Solubility and Stability

| Property | Description | Source |

| Solubility | Soluble in organic solvents such as Dimethyl sulfoxide (DMSO), Dimethylacetamide (DMAC), and Methylene chloride. | [2][4] |

| Storage (Pure Form) | Recommended storage at -20°C for long-term stability (up to 3 years). Can be stored at 4°C for shorter periods (up to 2 years). | [5] |

| Storage (In Solvent) | When dissolved in a solvent such as DMSO, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation. | [5] |

| Stability | The Cbz protecting group is stable under mildly acidic and basic conditions. It is typically removed by hydrogenolysis. The PEG backbone is generally stable but can be susceptible to oxidation over long periods or in the presence of oxidizing agents. | [4] |

Role in PROTAC Drug Development

This compound is primarily utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] The linker's length, flexibility, and hydrophilicity, provided by the PEG chain, are critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[6]

The diagram below illustrates the general mechanism of PROTACs, where this compound would function as the "Linker" component after conjugation to the respective ligands.

Caption: General mechanism of action for PROTAC-mediated protein degradation.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the molecule.

-

Objective: To verify the presence of the Cbz group, the PEG chain, and the terminal carboxylic acid.

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Expected Results:

-

¹H NMR:

-

A multiplet in the range of δ 7.3-7.4 ppm corresponding to the aromatic protons of the Cbz group.[7]

-

A singlet around δ 5.1 ppm for the benzylic protons (CH₂) of the Cbz group.[7]

-

A complex series of peaks, typically a broad singlet or multiplet, around δ 3.6 ppm for the repeating ethylene glycol units of the PEG chain.

-

Signals corresponding to the methylene groups adjacent to the amide and ether linkages.

-

A broad singlet for the carboxylic acid proton (highly dependent on solvent and concentration).

-

-

¹³C NMR:

-

Peaks in the aromatic region (around 127-136 ppm) for the Cbz group.

-

A peak around 67 ppm for the benzylic carbon of the Cbz group.

-

A characteristic peak for the PEG backbone around 70 ppm.

-

A peak for the carbonyl carbon of the carbamate (~156 ppm) and the carboxylic acid (~170 ppm).

-

-

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the compound.

-

Objective: To determine the percentage purity of this compound.

-

Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column.

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

-

Gradient: A linear gradient from 5% to 95% Solvent B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm and 254 nm (for the Cbz group).

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of the mobile phase) to a concentration of approximately 1 mg/mL.

-

Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Objective: To verify the molecular weight of this compound.

-

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with an HPLC system.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

-

Expected Results: The spectrum should show a prominent ion corresponding to the molecular weight of the compound. For example, in positive ion mode, an ion at m/z 488.55 [M+H]⁺ or 510.53 [M+Na]⁺ would be expected. High-resolution mass spectrometry can be used to confirm the elemental composition.

Synthetic Workflow and Quality Control

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following diagram illustrates a general workflow for the synthesis and purification of a PROTAC molecule utilizing this linker.

References

- 1. chemscene.com [chemscene.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. This compound | 1334177-80-8 [sigmaaldrich.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CbzNH-PEG3-CH2CH2NH2 () for sale [vulcanchem.com]

An In-Depth Technical Guide to Cbz-NH-PEG6-C2-acid: Structure, Properties, and Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG6-C2-acid, also known as Carbobenzyloxy-amino-PEG6-propionic acid, is a heterobifunctional linker molecule widely utilized in the fields of medicinal chemistry and drug development. It belongs to the class of Polyethylene Glycol (PEG)-based linkers, which are integral in the design of complex bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs).[1][2]

The structure of this compound incorporates three key functional components:

-

A Carbobenzyloxy (Cbz) group, which serves as a stable protecting group for the terminal amine.[][4][5] This allows for selective reactions at the other end of the molecule.

-

A hexaethylene glycol (PEG6) chain, which acts as a flexible, hydrophilic spacer. The PEG moiety enhances the solubility and bioavailability of the final conjugate, mitigates aggregation, and can optimize pharmacokinetic properties.[6][7][8]

-

A terminal propionic acid (C2-acid) moiety, which provides a carboxylic acid functional group for covalent attachment to other molecules, typically via amide bond formation.[9]

Primarily, this linker is employed in the modular synthesis of PROTACs, where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system to induce selective degradation of the target protein.[1][10]

Chemical Structure and Properties

The molecular structure of this compound is defined by its Cbz-protected amine, a six-unit ethylene glycol spacer, and a terminal propionic acid group.

Chemical Structure:

Data Presentation: Physicochemical Properties

All relevant quantitative and qualitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 3-(2-(2-(2-(2-(2-(2-(Benzyloxycarbonylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)propanoic acid | |

| Synonyms | Cbz-N-amido-PEG6-acid, Cbz-NH-PEG6-COOH | [11][12] |

| CAS Number | 1334177-80-8 | [2][13] |

| Molecular Formula | C₂₃H₃₇NO₁₀ | [13] |

| Molecular Weight | 487.54 g/mol | [1][13] |

| Typical Purity | ≥95% - ≥98% | [13][14] |

| Appearance | White to off-white solid or oil | |

| Solubility | Soluble in DMSO, DMF, DCM. A similar, shorter linker (Cbz-NH-PEG1-CH2COOH) is soluble in DMSO at 100 mg/mL. | [10] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [2] |

Synthesis Protocol

While this compound is commercially available, understanding its synthesis is crucial for researchers developing novel linkers or scaling up production. A reliable and straightforward synthetic route involves the protection of a commercially available amino-PEG-acid precursor.

Proposed Synthetic Pathway

The most common method is the N-protection of the free amine of H₂N-PEG6-CH₂CH₂-COOH using benzyl chloroformate (Cbz-Cl) under basic conditions.

Caption: Synthetic workflow for Cbz-protection of an amino-PEG-acid.

Experimental Protocol: Cbz Protection of Amino-PEG6-propionic acid

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

-

Amino-PEG6-propionic acid (1.0 eq)

-

Benzyl chloroformate (Cbz-Cl, 1.1 eq)

-

Sodium bicarbonate (NaHCO₃, 3.0 eq)

-

1,4-Dioxane

-

Deionized Water

-

Diethyl ether

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M solution

Procedure:

-

Dissolution: Dissolve Amino-PEG6-propionic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Add sodium bicarbonate (3.0 eq) to the solution and stir until fully dissolved.

-

Reaction Initiation: Cool the reaction mixture to 0°C in an ice bath.

-

Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise to the cold, stirring mixture over 15-20 minutes. Ensure the temperature remains between 0-5°C.

-

Reaction Progression: Allow the mixture to slowly warm to room temperature and stir overnight (12-16 hours).

-

Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

-

Work-up (Quenching & Extraction):

-

Once the reaction is complete, wash the mixture with diethyl ether (2x volume) to remove excess Cbz-Cl and other nonpolar impurities.

-

Carefully acidify the aqueous layer to a pH of ~2-3 using 1M HCl.

-

Extract the product from the acidified aqueous layer using ethyl acetate (3x volume).

-

Combine the organic layers.

-

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes to afford the pure this compound.

Application in PROTAC Design

This compound is a quintessential "enabling" molecule for the construction of PROTACs. Its bifunctional nature allows for the sequential and controlled conjugation of the two critical ligands.

Logical Relationship in PROTAC Assembly:

-

The carboxylic acid terminus is typically activated (e.g., as an NHS ester) and reacted with an amine-containing "warhead" or target protein ligand.[15][16]

-

The Cbz-protected amine remains inert during the first coupling step.

-

Following the first conjugation, the Cbz group is removed, most commonly via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst), to reveal the free amine.[4]

-

This newly exposed amine is then coupled to the carboxylic acid moiety of the E3 ligase ligand, completing the PROTAC assembly.

Caption: Logical workflow of PROTAC synthesis using the bifunctional linker.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 化合物 this compound|T14891|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]

- 4. Cbz-Protected Amino Groups [organic-chemistry.org]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Amine PEG Acetic Acid, HCl Salt - JenKem Technology USA [jenkemusa.com]

- 7. Amine PEG6 Propionic Acid - JenKem Technology USA [jenkemusa.com]

- 8. peptide.com [peptide.com]

- 9. Cbz-NH-PEG12-C2-acid [myskinrecipes.com]

- 10. Cbz-NH-PEG1-CH2COOH | PROTAC Linker | TargetMol [targetmol.com]

- 11. CBZ-NH-PEG6-COOH | CAS:1334177-80-8 | Biopharma PEG [biochempeg.com]

- 12. Cbz-NH-PEG2-C2-acid - CAS:1347750-76-8 - Sunway Pharm Ltd [3wpharm.com]

- 13. chemscene.com [chemscene.com]

- 14. CBZ-NH-PEG5-acid - 浙江瑞奥生物科技有限公司 [ruiaobio.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

The Strategic Role of PEG6 in PROTAC Linker Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. At the heart of these heterobifunctional molecules lies the linker, a component that profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the diverse array of linker architectures, polyethylene glycol (PEG) chains have emerged as a versatile and widely utilized motif. This technical guide provides a comprehensive exploration of the role of a specific PEG linker, hexaethylene glycol (PEG6), in PROTAC design, offering quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.

The Multifaceted Role of the PROTAC Linker

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is far more than a simple spacer; its length, composition, and attachment points are critical determinants of the PROTAC's ability to form a stable and productive ternary complex between the POI and the E3 ligase, the essential step for subsequent ubiquitination and proteasomal degradation.[1]

PEG6 Linkers: A Balance of Flexibility and Physicochemical Properties

PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of flexibility and hydrophilicity.[2] This makes them particularly attractive for PROTAC design, as they can enhance the solubility of often large and hydrophobic PROTAC molecules, a common challenge in their development.[3] The flexibility of the PEG chain allows the two ends of the PROTAC to adopt an optimal orientation for ternary complex formation.

A PEG6 linker, with its six ethylene glycol units, provides a significant degree of conformational freedom, which can be advantageous in spanning the distance between the POI and the E3 ligase. However, the optimal linker length is highly dependent on the specific POI-E3 ligase pair, and both shorter and longer linkers can lead to reduced degradation efficiency due to steric hindrance or unproductive binding modes, respectively.[4][5]

Quantitative Data on PROTAC Performance with Varying Linker Lengths

The optimization of linker length is a critical step in PROTAC design. Systematic variation of the number of PEG units allows for a fine-tuning of the distance between the warhead and the E3 ligase ligand to achieve maximal degradation potency. The following tables summarize quantitative data from studies on PROTACs targeting different proteins, illustrating the impact of linker length on degradation efficiency.

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths [4]

| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |

| 9 | ~50% | >10 |

| 12 | ~75% | ~5 |

| 16 | ~95% | ~1 |

| 19 | ~70% | ~5 |

| 21 | ~60% | >10 |

This data highlights that for ERα degradation, a 16-atom linker provided the optimal length, demonstrating superior degradation and cell growth inhibition.[4]

Table 2: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs [4]

| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| < 12 | No degradation observed | - |

| 21 | 3 | 96% |

| 29 | 292 | 76% |

In the case of TBK1-targeting PROTACs, a 21-atom linker was found to be the most potent, while linkers shorter than 12 atoms were inactive.[4]

Table 3: Degradation Potency of BTK-Targeting PROTACs with a PEG6 Linker [6]

| PROTAC | Linker | DC50 (nM) in Mino cells | Dmax (%) in Mino cells |

| RC-1 | PEG6 | ~6.6 | >90% |

| NC-1 | - | 2.2 | 97% |

| IR-1 | - | <10 | ~90% |

| IR-2 | - | <10 | ~90% |

| RC-3 | - | <10 | ~90% |

This table includes data for the PEG6-containing PROTAC RC-1, showing its potent degradation of Bruton's tyrosine kinase (BTK). While a direct comparison with a homologous series of PEG linkers is not provided in this specific study, it demonstrates the high efficacy achievable with a PEG6 linker.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of PROTACs. The following sections provide methodologies for the synthesis of a PEG6-containing PROTAC and for key biological assays.

Synthesis of a BTK-Targeting PROTAC with a PEG6 Linker (RC-1 Analogue)

This protocol describes a general strategy for the synthesis of an ibrutinib-based PROTAC targeting BTK, incorporating a PEG6 linker and a pomalidomide ligand for Cereblon (CRBN) E3 ligase recruitment.

Materials:

-

Ibrutinib analogue with a suitable attachment point (e.g., a terminal alkyne)

-

Pomalidomide derivative with a reactive handle (e.g., an azide)

-

HOOC-PEG6-N3 (or other bifunctional PEG6 linker)

-

Coupling reagents (e.g., HATU, DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Reagents for click chemistry (if applicable, e.g., copper(I) catalyst, TBTA)

-

Purification supplies (e.g., HPLC system, columns)

-

Analytical instruments (e.g., LC-MS, NMR)

Procedure:

-

Synthesis of Ligand-Linker Intermediates:

-

Step 1a: Ibrutinib-Linker Intermediate: If not starting with a pre-functionalized ibrutinib, modify the ibrutinib scaffold to introduce a reactive group for linker attachment. For example, an alkyne group can be introduced for subsequent click chemistry.

-

Step 1b: Pomalidomide-Linker Intermediate: React pomalidomide with a bifunctional PEG6 linker, such as HOOC-PEG6-N3, in the presence of a coupling agent like HATU and a base like DIPEA in an anhydrous solvent such as DMF. The reaction progress is monitored by LC-MS. The product, pomalidomide-PEG6-COOH, is then purified by HPLC.

-

-

Final PROTAC Assembly:

-

Step 2a (Amide Coupling): Couple the carboxylated pomalidomide-PEG6 intermediate with an amine-functionalized ibrutinib analogue using standard peptide coupling conditions (e.g., HATU, DIPEA in DMF).

-

Step 2b (Click Chemistry): Alternatively, if an alkyne-modified ibrutinib and an azide-functionalized pomalidomide-PEG6 linker are used, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

-

-

Purification and Characterization:

-

Purification: Purify the final PROTAC product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using liquid chromatography-mass spectrometry (LC-MS) to verify the molecular weight and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.[7]

-

Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the reduction in the target protein levels following PROTAC treatment.

Materials:

-

Cell line expressing the target protein (e.g., Mino or Ramos cells for BTK)

-

PROTAC compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein (e.g., anti-BTK)

-

Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and treat with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the design and evaluation of PEG6-containing PROTACs.

Caption: Mechanism of PROTAC-mediated protein degradation.

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the point of intervention by a BTK-targeting PROTAC.

Caption: A typical experimental workflow for the design and evaluation of PROTACs.

Conclusion

The linker is a critical component in the design of effective PROTACs, and PEG linkers, including PEG6, offer a valuable tool for optimizing their properties. The flexibility and hydrophilicity of PEG linkers can enhance solubility and facilitate the formation of a productive ternary complex. As the provided data and protocols illustrate, a systematic approach to linker design, including the variation of PEG chain length, is essential for identifying potent and selective protein degraders. The continued exploration of linker space, guided by quantitative biological data and structural insights, will undoubtedly lead to the development of next-generation PROTACs with improved therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. B cell receptor signaling and associated pathways in the pathogenesis of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of Cbz-NH-PEG6-C2-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical properties and applications of Cbz-NH-PEG6-C2-acid, a heterobifunctional linker commonly utilized in the fields of bioconjugation and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the molecule's physicochemical characteristics, reactivity, and provides illustrative experimental protocols and conceptual diagrams to guide its use in research and development.

Core Biochemical Properties

This compound is a well-defined molecule featuring a carboxybenzyl (Cbz)-protected amine, a six-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This structure imparts specific functionalities that are highly valuable in the synthesis of complex biomolecules.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. These values are essential for calculating molar equivalents in chemical reactions, understanding its solubility, and predicting its behavior in various biochemical assays.

| Property | Value | Source(s) |

| Molecular Weight | 487.54 g/mol | [1][2] |

| Molecular Formula | C₂₃H₃₇NO₁₀ | [2] |

| CAS Number | 1334177-80-8 | [2][3] |

| Appearance | Liquid, Solid, or Semi-solid | [4] |

| Purity | Typically ≥95% | [4] |

| Estimated pKa | ~4-5 (for the terminal carboxylic acid) | [5][6] |

| Solubility | Soluble in water, ethanol, DMF, DMSO, dichloromethane, acetonitrile, toluene. Insoluble in ether and most aliphatic hydrocarbons. | [2][7] |

Structural Features and Their Implications

-

Cbz-Protected Amine: The carboxybenzyl (Cbz) group is a robust protecting group for the primary amine.[1] It is stable under both acidic and basic conditions, which allows for selective reactions at the other end of the molecule without interference from the amine.[1][8] The Cbz group is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst).[1][8]

-

PEG6 Spacer: The hexa(ethylene glycol) chain is a hydrophilic spacer that significantly influences the molecule's properties.[9] The PEG linker enhances water solubility, which can improve the bioavailability and pharmacokinetic properties of the final conjugate.[9][10] Its flexibility is crucial in the context of PROTACs, as it allows the two ends of the chimera to adopt an optimal orientation for the formation of a stable ternary complex between the target protein and an E3 ligase.[11][12]

-

Terminal Carboxylic Acid: The carboxylic acid moiety provides a reactive handle for conjugation to primary or secondary amines on proteins, peptides, or other molecules. This reaction is typically facilitated by activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[13][14]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on established procedures for similar molecules and should be optimized for specific applications.

Amide Coupling to a Primary Amine (e.g., on a Protein or Small Molecule)

This protocol describes the conjugation of the carboxylic acid terminus of this compound to a molecule containing a primary amine using EDC/NHS chemistry.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide, or small molecule)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

-

Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 20 mg/mL) in Activation Buffer immediately before use.

-

Dissolve the amine-containing molecule in the appropriate Coupling Buffer.

-

-

Activation of Carboxylic Acid:

-

In a reaction vessel, add the this compound solution.

-

Add a 1.5 to 2-fold molar excess of both EDC and Sulfo-NHS to the linker solution.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester intermediate.

-

-

Conjugation to the Amine:

-

Add the amine-containing molecule to the activated linker solution. A 1.5 to 5-fold molar excess of the activated linker over the amine is typically used.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove unreacted reagents and byproducts by dialysis against an appropriate buffer or by using a desalting column.

-

The final conjugate can be further purified by chromatography (e.g., size exclusion or affinity chromatography) if necessary.

-

-

Characterization:

-

Confirm the conjugation and assess the purity of the final product using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC.[15]

-

Deprotection of the Cbz Group

This protocol outlines the removal of the Cbz protecting group to expose the primary amine for subsequent reactions.

Materials:

-

Cbz-protected conjugate

-

Palladium on carbon (Pd/C), 10%

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Anhydrous solvent (e.g., methanol, ethanol, or ethyl acetate)

-

Inert gas (e.g., argon or nitrogen)

-

Celatom® or a similar filtration aid

Procedure:

-

Dissolve the Cbz-protected compound in an appropriate anhydrous solvent in a flask equipped with a stir bar.

-

Flush the flask with an inert gas.

-

Carefully add a catalytic amount of 10% Pd/C to the solution (typically 5-10% by weight of the substrate).

-

Evacuate the flask and backfill with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-16 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and flush the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celatom® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product. The product can be used in the next step without further purification or can be purified by chromatography if necessary.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental workflows and the mechanism of action for molecules synthesized using this compound.

Synthesis of a PROTAC Molecule

The following diagram illustrates a typical workflow for the synthesis of a PROTAC molecule using this compound.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action: Targeting BRD4 for Degradation

This diagram illustrates the mechanism of action for a hypothetical PROTAC, synthesized using a PEG6 linker, that targets the BRD4 protein for degradation by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[4][11]

Caption: The ubiquitin-proteasome pathway hijacked by a BRD4-targeting PROTAC.

Conclusion

This compound is a versatile and valuable tool in modern biochemical research and drug development. Its well-defined structure, combining a protected amine, a flexible and solubilizing PEG spacer, and a reactive carboxylic acid, makes it an ideal building block for the synthesis of complex bioconjugates and targeted therapeutics like PROTACs. The experimental protocols and conceptual diagrams provided in this guide serve as a foundation for researchers to effectively incorporate this linker into their synthetic strategies and advance their scientific endeavors. Further optimization of the described methods will be necessary to suit the specific requirements of individual research projects.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]

- 5. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]

- 6. chem.indiana.edu [chem.indiana.edu]

- 7. labinsights.nl [labinsights.nl]

- 8. total-synthesis.com [total-synthesis.com]

- 9. precisepeg.com [precisepeg.com]

- 10. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chempep.com [chempep.com]

- 13. broadpharm.com [broadpharm.com]

- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 15. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cbz-NH-PEG6-C2-acid for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets.[1] Unlike traditional inhibitors that block a protein's function, TPD co-opts the cell's natural protein disposal machinery to eliminate the entire target protein.[1] The most prominent TPD technology is the use of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2]

The linker is a critical component of a PROTAC, as its length, composition, and attachment points significantly influence the efficacy, selectivity, and physicochemical properties of the molecule.[3] This guide focuses on a specific and widely used type of linker, Cbz-NH-PEG6-C2-acid , providing a comprehensive overview of its role and application in the development of potent and selective protein degraders.

Core Component: this compound

This compound is a bifunctional linker featuring a polyethylene glycol (PEG) chain of six ethylene glycol units. This linker is characterized by a carboxybenzyl (Cbz) protected amine on one end and a carboxylic acid on the other, connected by the PEG chain.

Chemical Structure:

-

Cbz (Carboxybenzyl) group: A protecting group for the amine functionality, which can be removed under specific conditions to allow for conjugation.[4]

-

PEG6 (Hexaethylene glycol) chain: A flexible and hydrophilic spacer that enhances the solubility and can improve the pharmacokinetic properties of the PROTAC molecule.[5] The length of the PEG chain is a critical parameter for optimizing the geometry of the ternary complex.[6]

-

C2-acid (Propionic acid) terminus: Provides a carboxylic acid group for covalent attachment to an amine-containing moiety on either the POI ligand or the E3 ligase ligand through a stable amide bond.[4]

Physicochemical Properties:

The PEG component of this compound imparts several advantageous physicochemical properties to the resulting PROTAC:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often lipophilic PROTAC molecules.[5]

-

Improved Permeability: While seemingly counterintuitive for a hydrophilic chain, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, potentially aiding in cell membrane permeability.[7]

-

Metabolic Stability: The ether backbone of PEG is generally more resistant to oxidative metabolism compared to alkyl chains, which can contribute to improved metabolic stability of the PROTAC.[]

-

Reduced Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic molecules.[9]

Quantitative Data on PROTACs Utilizing PEG6 Linkers

The length of the linker is a crucial factor in determining the degradation efficiency of a PROTAC. The following tables summarize quantitative data for PROTACs that utilize a PEG6 linker, demonstrating their efficacy in degrading specific protein targets.

Table 1: Degradation Efficiency of a BTK-Targeting PROTAC with a PEG6 Linker

| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Ligand | Reference |

| RC-1 | BTK | Mino | < 100 | > 90 | Pomalidomide (CRBN) | [10] |

| RC-2 | BTK | Mino | ~100 | > 90 | Pomalidomide (CRBN) | [10] |

| IR-2 | BTK | Mino | < 10 | ~90 | Pomalidomide (CRBN) | [10] |

| NC-1 | BTK | Mino | 2.2 | 97 | Pomalidomide (CRBN) | [10] |

| RC-3 | BTK | Mino | < 10 | ~90 | Pomalidomide (CRBN) | [10] |

DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

| Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |

| 9 | ~50% | >10 |

| 12 | ~75% | ~5 |

| 16 (approximates a PEG4-5 linker) | ~95% | ~1 |

| 19 | ~70% | ~5 |

| 21 | ~60% | >10 |

This table illustrates the principle of linker optimization, showing that an optimal linker length is critical for maximal degradation efficacy. A PEG6 linker would fall within the longer end of this tested range.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of PROTACs utilizing the this compound linker.

PROTAC Synthesis via Amide Bond Formation

This protocol describes a general method for conjugating the this compound linker to a POI ligand and an E3 ligase ligand, both containing free amine groups.

Materials:

-

This compound

-

POI ligand with a free amine

-

E3 ligase ligand with a free amine (e.g., pomalidomide derivative)

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous DMF or DMSO

-

Reagents for Cbz deprotection (e.g., H2, Pd/C or HBr/acetic acid)

-

HPLC for purification

-

LC-MS and NMR for characterization

Procedure:

-

Activation of the Carboxylic Acid: Dissolve this compound (1 equivalent) in anhydrous DMF. Add a peptide coupling reagent (e.g., HATU, 1.1 equivalents) and an organic base (e.g., DIPEA, 2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

First Amide Coupling: To the activated linker solution, add the POI ligand (or E3 ligase ligand) containing a free amine (1 equivalent). Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-12 hours.

-

Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Purify the resulting conjugate by preparative HPLC.

-

Cbz Deprotection: Dissolve the purified conjugate in a suitable solvent. For catalytic hydrogenation, add Pd/C and stir under an atmosphere of hydrogen gas. For acidic cleavage, treat with a solution of HBr in acetic acid. Monitor the deprotection by LC-MS. Once complete, filter off the catalyst (if applicable) and remove the solvent under reduced pressure to obtain the deprotected intermediate with a free amine.

-

Second Amide Coupling: Repeat steps 1-3 using the deprotected intermediate from step 4 and the second ligand (E3 ligase ligand or POI ligand with a free amine) to synthesize the final PROTAC.

-

Final Purification and Characterization: Purify the final PROTAC by preparative HPLC. Characterize the purified product by LC-MS and NMR to confirm its identity and purity.

Western Blot for Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC stock solution in DMSO

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibody against the target protein.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[11]

Ternary Complex Formation Assays

Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action. Several biophysical techniques can be employed.

Surface Plasmon Resonance (SPR):

-

Immobilize the E3 ligase on the sensor chip.

-

Inject the PROTAC over the surface to measure the binary interaction.

-

Inject a mixture of the PROTAC and the POI to measure the formation of the ternary complex.

-

Analyze the sensorgrams to determine the binding affinities (KD) and kinetics (ka, kd) of the binary and ternary interactions.[12]

Biolayer Interferometry (BLI):

-

Immobilize a biotinylated E3 ligase on a streptavidin-coated biosensor.

-

Dip the biosensor into a solution containing the PROTAC to measure binary binding.

-

Transfer the biosensor to a solution containing both the PROTAC and the POI to measure ternary complex formation.[12]

Isothermal Titration Calorimetry (ITC):

-

Titrate the PROTAC into a solution containing the E3 ligase to measure the heat change associated with binary binding.

-

Titrate a mixture of the PROTAC and the POI into the E3 ligase solution to measure the heat change associated with ternary complex formation.

-

Analyze the data to determine the thermodynamic parameters (ΔH, ΔS, KD) of the interactions.[12]

Mandatory Visualizations

PROTAC Mechanism of Action

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

References

- 1. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cbz-NH-PEG3-C2-acid | Benchchem [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

Introduction to PROTACs and the Pivotal Role of the Linker

An In-depth Technical Guide to PROTAC® Linker Chemistry

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that shifts the paradigm from traditional protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2][3][4]

Upon entering a cell, the PROTAC molecule orchestrates the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase.[2][5] This proximity hijacking of the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), leads to the polyubiquitination of the POI.[1][6] The polyubiquitin tag marks the POI for recognition and subsequent degradation by the 26S proteasome.[7][8] The PROTAC molecule is then released to repeat the cycle, enabling it to act catalytically at substoichiometric concentrations.[6][9]

While the two ligands determine the specificity for the POI and the E3 ligase, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall success, actively influencing the stability and geometry of the ternary complex, the molecule's physicochemical properties, and ultimately, its degradation efficiency and selectivity.[9][10] The careful design and optimization of the linker, a field often referred to as "linkerology," is paramount to developing effective and drug-like PROTACs.[9]

The Ubiquitin-Proteasome Signaling Pathway

PROTACs leverage the cell's endogenous UPS to degrade target proteins. The process begins with the PROTAC simultaneously binding the POI and an E3 ligase. This induced proximity allows the E2 ubiquitin-conjugating enzyme, charged with ubiquitin (Ub), to transfer Ub molecules to lysine residues on the surface of the POI. Following the attachment of a chain of at least four ubiquitin molecules, the polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

Caption: The PROTAC-mediated ubiquitin-proteasome system (UPS) pathway.

Core Principles of PROTAC Linker Chemistry

The linker's design is a multi-parameter optimization problem where its composition, length, rigidity, and attachment points must be carefully tuned for each specific POI and E3 ligase pair.[4]

Linker Composition: A Balance of Properties

Linkers are broadly classified into flexible and rigid types, with most PROTACs employing a combination of motifs to achieve desired physicochemical properties.[3]

-

Flexible Linkers:

-

Alkyl Chains: These are simple, synthetically accessible hydrocarbon chains that provide a high degree of conformational flexibility.[3][9] While chemically stable, they are hydrophobic, which can decrease aqueous solubility.[3]

-

Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and permeability of PROTACs.[9][] The ethylene glycol units add polarity, though they can sometimes be more susceptible to metabolism.[3] Approximately 55% of reported PROTAC linkers contain a PEG motif.[2]

-

-

Rigid Linkers:

-

Alkynes and Triazoles: Often installed via "click chemistry," these motifs provide conformational restriction.[9] The triazole ring is planar and metabolically robust, making it a popular choice.[2][3][]

-

Cyclic Moieties (Piperazine/Piperidine): These saturated heterocycles introduce rigidity and can improve metabolic stability and solubility.[2][3]

-

Aromatic Rings: Phenyl rings provide planarity and can participate in favorable pi-stacking interactions within the ternary complex, enhancing its stability.[3]

-

The composition of the linker directly impacts the PROTAC's drug metabolism and pharmacokinetic (DMPK) properties. Strategic modifications, such as adding polar groups or rigidifying the linker, can improve solubility, metabolic stability, and cell permeability.[9][12][13][14]

Caption: Classification and properties of common PROTAC linker motifs.

Linker Length and Attachment Points: Critical for Efficacy

The length of the linker is a crucial parameter that must be empirically optimized. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[5][15] Conversely, a linker that is too long may result in excessive flexibility and an unproductive complex where ubiquitination is inefficient.[5][15] The optimal linker length is highly dependent on the specific POI-E3 ligase pair and their respective binding pockets.[5]

The points at which the linker is attached to the warhead and E3 ligase ligand (the "exit vectors") are equally important. These attachment sites must point away from the primary binding interfaces and into solvent-exposed regions to allow the PROTAC to successfully bridge the two proteins.[15]

Quantitative Impact of Linker Chemistry on Degradation

The optimization of a PROTAC's linker often involves synthesizing a library of molecules with systematic variations in length and composition and evaluating their degradation performance. Key metrics used are DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[16]

Table 1: Impact of Linker Length on Protein Degradation

The following table summarizes data from studies where linker length was varied and the effect on degradation efficiency was measured. This highlights the common observation of a "sweet spot" for linker length.[5]

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | CRBN | PEG | 8 (0 PEG units) | < 500 | > 80 | Wurz et al.[2] |

| BRD4 | CRBN | PEG | 11 (1 PEG unit) | > 5000 | < 20 | Wurz et al.[2] |

| BRD4 | CRBN | PEG | 14 (2 PEG units) | > 5000 | < 20 | Wurz et al.[2] |

| BRD4 | CRBN | PEG | 20 (4 PEG units) | < 500 | > 80 | Wurz et al.[2] |

| Estrogen Receptor α (ERα) | VHL | Alkyl | 9 | 140,000 | Not Reported | Cyrus et al.[2] |

| Estrogen Receptor α (ERα) | VHL | Alkyl | 16 | 26,000 | > 70 | Cyrus et al.[2] |

| Estrogen Receptor α (ERα) | VHL | Alkyl | >16 | > 200,000 | < 30 | Cyrus et al.[2] |

Note: Data is compiled from cited literature and represents trends observed in specific cellular contexts. Absolute values can vary based on cell line and assay conditions.

Table 2: Ternary Complex Cooperativity and Stability

The stability of the ternary complex is a key driver of degradation efficiency. This stability is often quantified by a cooperativity factor (α) , which measures how the binding of one protein to the PROTAC affects the binding of the second protein. An α > 1 indicates positive cooperativity (favorable protein-protein interactions), while α < 1 indicates negative cooperativity (steric clash or unfavorable interactions).[17][18]

| PROTAC | Target | E3 Ligase | Binary KD (PROTAC-Target, nM) | Binary KD (PROTAC-E3, nM) | Ternary KD (nM) | Cooperativity (α) | Reference |

| MZ1 | BRD4BD2 | VHL | 1 | 29 | 4 | >1 (Positive) | Hughes et al., Roy et al.[19] |

| BRD-5110 | PPM1D | CRBN | 1 | ~3000 | Not Reported | Hook Effect Observed | Hughes et al.[19] |

| AT1 | BRD4BD2 | VHL | 18 | 98 | 2.5 | 26 (Positive) | Gadd et al. |

| dBET1 | BRD4 | CRBN | 110 | 1700 | 25 | 74 (Positive) | Nowak et al. |

Note: KD (dissociation constant) is a measure of binding affinity; a lower KD indicates stronger binding. Cooperativity values are calculated based on the binary and ternary affinities.

Experimental Protocols for Linker Synthesis and Evaluation

Protocol: PROTAC Synthesis via Click Chemistry (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and popular "click chemistry" reaction for conjugating the two halves of a PROTAC.[2][] It offers high yields and is tolerant of a wide range of functional groups.[2]

Objective: To couple a POI ligand functionalized with a terminal alkyne to an E3 ligase ligand functionalized with an azide.

Materials:

-

Alkyne-functionalized POI ligand (1 equivalent)

-

Azide-functionalized E3 ligase ligand (1.1 equivalents)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

-

Sodium ascorbate (0.2 equivalents)

-

Solvent: 1:1 mixture of tert-Butanol and water

Procedure:

-

Dissolution: Dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand in the t-BuOH/H₂O solvent mixture in a reaction vial.

-

Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.

-

Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄·5H₂O solution. The reaction mixture may change color, indicating the formation of the Cu(I) catalyst.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).

-

Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the final triazole-linked PROTAC.

-

Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Evaluating Ternary Complex Formation by Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique used to measure the binding kinetics (association and dissociation rates) and affinity of molecular interactions in real-time.[19][20]

Objective: To measure the binding affinity and cooperativity of a PROTAC in forming a ternary complex.

Materials:

-

SPR instrument and sensor chip (e.g., CM5)

-

Immobilization reagents (EDC, NHS, ethanolamine)

-

Purified E3 ligase (e.g., VHL complex)

-

Purified POI

-

PROTAC of interest

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

E3 Ligase Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified E3 ligase over the activated surface to allow for covalent immobilization via amine coupling.

-

Deactivate any remaining active esters by injecting ethanolamine. This creates the E3-ligase-functionalized surface. A reference channel should be prepared using the same procedure but without injecting the protein.

-

-

Binary Interaction (PROTAC-E3):

-

Inject a series of increasing concentrations of the PROTAC in running buffer over the immobilized E3 ligase surface.

-

Measure the binding response at each concentration.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (KD).

-

-

Binary Interaction (PROTAC-POI):

-

This is typically measured in solution by co-injecting a fixed concentration of PROTAC with a fixed concentration of POI over a blank sensor chip, or by immobilizing the POI and flowing the PROTAC over. However, the most common method for assessing the full ternary complex is described next.

-

-

Ternary Complex Formation:

-

Prepare a series of samples containing a fixed, saturating concentration of the PROTAC mixed with increasing concentrations of the POI.

-

Inject this series of PROTAC-POI mixtures over the immobilized E3 ligase surface.

-

The binding of the pre-formed PROTAC-POI complex to the E3 ligase will generate a response.

-

Fit the steady-state responses against the concentration of the POI to determine the KD for the ternary complex.

-

-

Data Analysis and Cooperativity (α) Calculation:

-

The cooperativity factor (α) is calculated as the ratio of the binary KD (PROTAC binding to E3) to the ternary KD (PROTAC-POI complex binding to E3).

-

α = KD (Binary) / KD (Ternary)

-

A Rational Workflow for PROTAC Linker Design

The development of a potent PROTAC is an iterative process that involves design, synthesis, and evaluation. A rational workflow helps streamline the optimization of the linker to achieve desired degradation activity and drug-like properties.

Caption: A rational and iterative workflow for PROTAC linker optimization.

Conclusion

The linker is a central and dynamic component in the design of PROTACs, with its chemical characteristics profoundly influencing every aspect of the molecule's function. The historical "trial-and-error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[2][16] Advances in structural biology, computational modeling, and biophysical assays are providing unprecedented insights into the structure and dynamics of PROTAC-induced ternary complexes.[17][21] This deeper understanding is enabling the design of more sophisticated linkers that not only optimize degradation potency but also fine-tune selectivity and impart desirable pharmacokinetic properties. As the field continues to evolve, the continued exploration of novel linker chemistry will be essential for unlocking the full therapeutic potential of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. chempep.com [chempep.com]

- 10. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. An Overview of PROTAC Technology and DMPK Research Strategy - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 15. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 16. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. oxfordglobal.com [oxfordglobal.com]

- 21. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful peptide synthesis, preventing unwanted side reactions and ensuring the precise assembly of complex peptide chains. Among the arsenal of protective moieties, the Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, stands as a foundational and enduring tool, particularly in solution-phase synthesis.[1][2] This in-depth technical guide provides a comprehensive overview of the Cbz protecting group, detailing its chemical properties, application methodologies, and its strategic place in modern peptide chemistry.

The Chemistry of the Cbz Protecting Group

The Cbz group is a benzyloxycarbonyl moiety that protects the N-terminus of an amino acid as a carbamate.[3] This protection strategy effectively suppresses the nucleophilicity of the amino group, preventing its participation in undesired coupling reactions.[4] One of the key advantages of the Cbz group is the increased crystallinity it often imparts to the protected amino acid, facilitating purification.[5]

Stability Profile:

The Cbz group exhibits remarkable stability under a range of conditions, making it a robust choice for multi-step syntheses. It is generally stable to:

-

Basic conditions: It withstands the basic conditions often used for the deprotection of other groups, such as the Fmoc group.[3]

-

Mild acidic conditions: While susceptible to strong acids, it is stable to the milder acidic conditions used for the removal of Boc groups.[3]

This stability profile allows for its orthogonal application with other common protecting groups like Fmoc and Boc, enabling selective deprotection strategies in complex synthetic routes.[3][6][7]

Introduction of the Cbz Group: The Protection Step

The introduction of the Cbz group onto the N-terminus of an amino acid is typically achieved through the reaction of the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[5] This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of benzyl chloroformate.[3]

Experimental Protocol: Synthesis of Cbz-Glycine [8]

-

Dissolve glycine (0.1 mol) in a 2 M aqueous sodium hydroxide solution (50 mL) and cool the solution in an ice bath.

-

Simultaneously, add benzyl chloroformate (1.2 equivalents) and a 4 M aqueous sodium hydroxide solution (25 mL) dropwise to the glycine solution over 30 minutes, maintaining the temperature at 0°C.

-

Stir the mixture for an additional 10 minutes at 0°C, then allow it to warm to room temperature.

-

Extract the solution twice with ether to remove impurities.

-

Acidify the aqueous layer to a pH of 1 with a suitable acid.

-

Filter the resulting precipitate, wash it with a small amount of cold water, and dry it to yield Cbz-glycine.

| Reagent | Molar Ratio | Role |

| Amino Acid | 1.0 | Substrate |

| Benzyl Chloroformate | 1.1 - 1.5 | Cbz source |

| Base (e.g., NaHCO3, NaOH) | 2.0 - 3.0 | Acid scavenger, pH control |

| Solvent | - | Aqueous or biphasic |

Table 1: Typical Reagent Ratios for Cbz Protection

Cleavage of the Cbz Group: The Deprotection Step

The removal of the Cbz group can be accomplished through several methods, with catalytic hydrogenolysis being the most common and mildest approach.[1] This method offers the advantage of occurring under neutral pH, preserving acid- or base-sensitive functionalities within the peptide.[1]

Catalytic Hydrogenolysis

This is the most widely used method for Cbz deprotection. It involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[9] The reaction proceeds via the cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[9]

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenation [3]

-

Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Add a catalytic amount of 5-10% Palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas is catalytic transfer hydrogenation.[10] In this method, a hydrogen donor such as formic acid, ammonium formate, or 1,4-cyclohexadiene is used in the presence of a palladium catalyst.[10][11][12] This approach can be more convenient and safer for laboratory-scale synthesis.

| Deprotection Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenolysis | H₂, Pd/C | RT, 1-4 atm H₂ | Mild, neutral pH, high yield | Catalyst poisoning by sulfur-containing residues, requires H₂ gas handling |

| Transfer Hydrogenolysis | HCOOH, Pd/C | RT to 60°C | No H₂ gas needed, good for sulfur-containing peptides | Slower reaction times in some cases |

| Acidolysis | HBr in Acetic Acid | RT | Effective, fast | Harsh conditions, can cleave other acid-labile groups |

| Dissolving Metal Reduction | Na in liquid NH₃ | -78°C | Potent, can deprotect other groups | Harsh conditions, requires special handling of reagents |

Table 2: Comparison of Cbz Deprotection Methods

Acidolysis

Strong acidic conditions, such as hydrogen bromide (HBr) in acetic acid, can also cleave the Cbz group.[5][13] This method is less common due to its harshness, which can lead to the cleavage of other acid-labile protecting groups and potential side reactions. However, it can be a useful alternative when catalytic hydrogenation is not feasible.[14]

Dissolving Metal Reduction

Reduction with sodium in liquid ammonia is a powerful method for Cbz cleavage but is generally reserved for situations where other methods fail due to its demanding experimental conditions.[13]

Orthogonality and Strategic Applications

The Cbz group's stability to the reagents used for Fmoc (base-labile) and Boc (acid-labile) deprotection makes it a valuable component of orthogonal protection schemes in complex peptide synthesis.[3][6] It is particularly well-suited for:

-

Solution-phase peptide synthesis: The Cbz group has historically been a workhorse in solution-phase synthesis, especially for the preparation of peptide fragments that are later coupled to form larger peptides.[6][15]

-

Protection of side chains: The 2-chlorobenzyloxycarbonyl (2-Cl-Z) and 2-bromobenzyloxycarbonyl (2-BrZ) derivatives are often used for the protection of the lysine side chain in Boc-based solid-phase peptide synthesis (SPPS).[15]

-

Synthesis of cyclic peptides: The selective removal of the Cbz group allows for on-resin cyclization strategies.

Advantages and Disadvantages

| Advantages | Disadvantages |

| Easy to introduce and remove under mild conditions.[5] | Susceptible to catalyst poisoning by sulfur-containing amino acids (e.g., Cysteine, Methionine).[6] |

| Imparts crystallinity to protected amino acids, aiding purification.[5] | Incomplete deprotection can sometimes occur.[6] |

| Stable to a wide range of reaction conditions.[6] | Not ideal for modern automated solid-phase peptide synthesis (SPPS) which primarily uses Fmoc chemistry.[6] |

| Orthogonal to Fmoc and Boc protecting groups.[3] | Requires handling of flammable catalysts and hydrogen gas for hydrogenolysis.[14] |

Table 3: Summary of Advantages and Disadvantages of the Cbz Group

Conclusion

The Cbz protecting group, despite being one of the oldest in the peptide chemist's toolkit, remains a highly relevant and valuable tool. Its robustness, ease of introduction and cleavage, and orthogonality with other common protecting groups ensure its continued use in both academic research and industrial drug development. A thorough understanding of its chemical properties and the various methodologies for its application and removal, as detailed in this guide, is essential for any scientist engaged in the art and science of peptide synthesis.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. total-synthesis.com [total-synthesis.com]

- 4. youtube.com [youtube.com]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. benchchem.com [benchchem.com]

- 7. biosynth.com [biosynth.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 14. tdcommons.org [tdcommons.org]

- 15. peptide.com [peptide.com]

An In-depth Technical Guide on the Solubility and Stability of Cbz-NH-PEG6-C2-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Cbz-NH-PEG6-C2-acid, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide also furnishes detailed, adaptable experimental protocols for determining its solubility and stability, based on established methodologies for similar PEGylated compounds and PROTAC linkers.

Introduction to this compound

This compound, with the CAS Number 1334177-80-8 and a molecular weight of 487.54 g/mol , is a valuable tool in drug discovery, particularly in the burgeoning field of targeted protein degradation. It features a carboxybenzyl (Cbz) protected amine, a hexa(ethylene glycol) (PEG6) spacer, and a terminal carboxylic acid. This heterobifunctional architecture allows for the sequential conjugation to two different molecular entities, a crucial step in the assembly of PROTACs. The PEG6 linker enhances the aqueous solubility and optimizes the spatial orientation between the two ligands of the final PROTAC molecule.

Physicochemical Properties

While specific data for this compound is scarce, the general properties of similar compounds suggest the following:

-

Appearance: It is typically a liquid, solid, or semi-solid.

-

Storage: Recommended storage conditions from various suppliers are between 2-8°C or at -20°C for long-term stability.

Solubility Profile